molecular formula C16H19FN4O B2920947 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034454-40-3

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2920947
CAS No.: 2034454-40-3
M. Wt: 302.353
InChI Key: CXWLCEZPVFKPQW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group and a cyclopenta[c]pyrazolylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. This intermediate can be synthesized through the reaction of 4-fluorobenzyl bromide with an appropriate nucleophile under controlled conditions. Subsequent steps may include the formation of the cyclopenta[c]pyrazolylmethyl group and its attachment to the urea moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction parameters such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The fluorobenzyl group can be oxidized to form fluorobenzaldehyde or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazolylmethyl group to yield reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl or pyrazolylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Fluorobenzaldehyde, fluorobenzoic acid, and other oxidized derivatives.

  • Reduction Products: Reduced pyrazolylmethyl derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: The compound's unique properties may be exploited in the creation of advanced materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action, including the identification of molecular targets and the pathways involved.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other urea derivatives with fluorobenzyl or pyrazolylmethyl groups.

  • Uniqueness: The specific arrangement of the fluorobenzyl and pyrazolylmethyl groups in this compound may confer unique chemical and biological properties compared to its analogs.

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Biological Activity

1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a 4-fluorobenzyl group and a tetrahydrocyclopenta[c]pyrazole moiety. The structural formula can be represented as follows:

C14H18FN3O\text{C}_{14}\text{H}_{18}\text{F}\text{N}_3\text{O}

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase activity, an enzyme crucial for melanin production. This inhibition is particularly relevant in treating hyperpigmentation disorders .
  • Receptor Modulation : The urea group may interact with various receptors involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antimelanogenic Effects

Recent studies have highlighted the antimelanogenic properties of related compounds. For instance, derivatives containing the 4-fluorobenzyl moiety have demonstrated competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that this compound could also exhibit similar properties.

Cytotoxicity Studies

In vitro studies on cell lines such as B16F10 have shown that certain derivatives do not exhibit cytotoxic effects while still effectively reducing melanin synthesis. This is crucial for developing safe therapeutic agents for skin disorders .

Case Studies

  • Study on Tyrosinase Inhibition : A study evaluated the inhibition of tyrosinase by various 4-fluorobenzyl derivatives. The results indicated that specific structural modifications significantly enhance inhibitory potency. For instance, a derivative with an IC50 of 0.18 μM was found to be approximately 100-fold more active than kojic acid .
  • Pharmacokinetics and Safety : Research assessing the pharmacokinetics of similar compounds has shown favorable absorption and distribution profiles with low toxicity levels in animal models. These findings support further investigation into the therapeutic potential of the compound in clinical settings.

Summary of Biological Activity

Activity Description Reference
Tyrosinase InhibitionCompetitive inhibitor with low micromolar IC50 values
Antimelanogenic EffectsReduced melanin synthesis without cytotoxicity
Receptor ModulationPotential interactions affecting cell signaling pathways

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-21-15(13-3-2-4-14(13)20-21)10-19-16(22)18-9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLCEZPVFKPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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